molecular formula C7H5F2NO3 B1321500 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid CAS No. 677761-98-7

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Cat. No. B1321500
M. Wt: 189.12 g/mol
InChI Key: AZMITOFROYTOFN-UHFFFAOYSA-N
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Patent
US09096527B2

Procedure details

To a solution of methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (0.500 g, 2.461 mmol) in MeOH (12 mL) and water (4 mL) was added lithium hydroxide hydrate (0.207 g, 4.92 mmol, Aldrich). The resulting mixture was then stirred at room temperature for 4 h. Solvent (MeOH) was removed in vacuok, and the remaining aqueous solution was adjusted to pH=5-6 by addition of concentrated HCl. The mixture was then extracted with EtOAc (3×10 mL). The combined organic layers were dried (MgSO4), and the solvent removed to give the title compound as a yellow solid. MS (ESI, positive ion) m/z: 190 (M+H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.207 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:14])[N:3]1[C:8](=[O:9])[CH:7]=[CH:6][C:5]([C:10]([O:12]C)=[O:11])=[CH:4]1.O.[OH-].[Li+]>CO.O>[F:14][CH:2]([F:1])[N:3]1[C:8](=[O:9])[CH:7]=[CH:6][C:5]([C:10]([OH:12])=[O:11])=[CH:4]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC(N1C=C(C=CC1=O)C(=O)OC)F
Name
Quantity
0.207 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent (MeOH) was removed in vacuok
ADDITION
Type
ADDITION
Details
the remaining aqueous solution was adjusted to pH=5-6 by addition of concentrated HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(N1C=C(C=CC1=O)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.